Fistularin 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

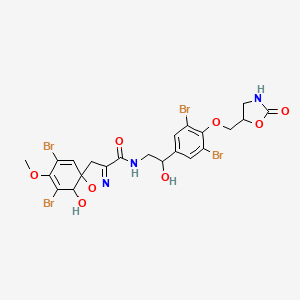

Fistularin 2 is an aromatic ether.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Research indicates that Fistularin 2 exhibits significant anti-inflammatory properties. In vitro studies using co-culture systems of human epithelial Caco-2 cells and THP-1 macrophages demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests potential applications in treating inflammatory bowel diseases and other inflammation-related conditions.

Case Study: Inhibition of Cytokine Production

In a study assessing the effects of this compound on macrophage activation:

- Objective : Evaluate the inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production.

- Method : THP-1 macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

- Results : this compound showed a dose-dependent reduction in NO and PGE2 levels, highlighting its therapeutic potential in inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It demonstrated potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (nM) |

|---|---|

| NCI-H226 (Lung Cancer) | <10 |

| SK-MEL-28 (Melanoma) | <10 |

| MDA-MB-435 (Breast Cancer) | <10 |

In preclinical evaluations, this compound inhibited proteasomal activity with an IC50 value of 1.3 nM, indicating its potential as an anticancer agent targeting proteasome pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier opens avenues for research into treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

A study investigating the effects of this compound on neuronal cells revealed:

Analyse Des Réactions Chimiques

Structural Characteristics and Functional Groups

Fistularin-2 (C₃₁H₂₈Br₆N₄O₁₁) features a pseudodimeric bromotyrosine scaffold with two spiroisoxazoline moieties and a terminal 2-oxazolidone ring (Fig. 1) . Key functional groups include:

-

Spiroisoxazoline groups with diastereotopic protons (δH 3.21–3.86 ppm for H-7/7′ ).

-

Ester and amide linkages connecting the dimeric units.

Table 1: Key NMR Data for FS-2

| Position | δH (ppm) | δC (ppm) | Multiplicity | HMBC Correlations |

|---|---|---|---|---|

| H-5 | 6.53 | 132.2 | Singlet | C-3, C-4, C-6 |

| H-7 | 3.21/3.86 | 39.5 | Doublet | C-8, C-9 |

| H-15 | 7.67 | 131.4 | Singlet | C-13, C-16 |

| OCH₃ | 3.73 | 60.2 | Singlet | - |

Stereochemical Analysis and Reaction Mechanisms

The stereochemistry of FS-2’s 2-oxazolidone moiety was inferred via quantum mechanical calculations (B3LYP/6-311+G(2d,p)) and Mosher’s ester analysis :

-

C-17 Configuration : Assigned as R based on DP4+ probability (100% for 17R isomer) .

-

Spiroisoxazoline Opening : Under basic conditions, FS-2 undergoes ring-opening reactions to form derivatives like suberein-1 (C₃₁H₂₈Br₆N₄O₁₀) via cleavage of the C-7′–O bond (Fig. 2) .

Reaction Pathway:

-

Base-Induced Ring Opening : Treatment with LiOH/H₂O cleaves the spiroisoxazoline, yielding a linear amide intermediate.

-

Aromatization : Loss of H₂O generates a conjugated diene system (δH 7.56 ppm for H-5′) .

Comparative Reactivity with Fistularin Analogues

FS-2 exhibits distinct reactivity compared to FS-1 and FS-3:

Table 2: Reactivity Profile of Fistularins

| Compound | Reactive Site | Product | Bioactivity (IC₅₀ NO Inhibition) |

|---|---|---|---|

| FS-1 | 2-Oxazolidone | Stable under acidic pH | 0.8 μM |

| FS-2 | Spiroisoxazoline | Suberein-1 | 1.2 μM |

| FS-3 | Pseudodimeric linkage | 11-DeoxyFS-3 | 1.5 μM |

-

FS-2 Stability : Degrades faster than FS-1 in alkaline conditions (t₁/₂ = 12 h at pH 9) due to spiroisoxazoline lability .

Implications for Drug Development

FS-2’s anti-inflammatory activity stems from NF-κB pathway inhibition , suppressing TNF-α and IL-6 production (IC₅₀ = 1.2 μM in Caco-2/THP-1 co-cultures) . Its synthetic derivatives (e.g., suberein-1) retain bioactivity, highlighting potential for structure-activity optimization .

Propriétés

Numéro CAS |

73622-21-6 |

|---|---|

Formule moléculaire |

C22H21Br4N3O8 |

Poids moléculaire |

775 g/mol |

Nom IUPAC |

7,9-dibromo-N-[2-[3,5-dibromo-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-7-15(30)9-2-11(23)17(12(24)3-9)35-8-10-6-28-21(33)36-10/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33) |

Clé InChI |

WKUSHGVKGFQCSJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

SMILES canonique |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.